molecular formula C20H16N6O4S B4964234 4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one

Cat. No.: B4964234
M. Wt: 436.4 g/mol
InChI Key: KZTRABRZANKBGQ-UHFFFAOYSA-N
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Description

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines a pyrazolone ring with thiazole and nitrophenyl groups, making it a potential candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 3-nitroaniline. This involves treating 3-nitroaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-hydroxybenzaldehyde in the presence of sodium carbonate to form the azo compound.

    Cyclization: The resulting azo compound undergoes cyclization with 5-methyl-2-thiazolamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological stain due to its vivid color.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the dyeing industry for coloring textiles and other materials.

Mechanism of Action

The mechanism of action of 4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one involves its interaction with biological molecules. The azo group can undergo reduction in the presence of enzymes, leading to the formation of aromatic amines, which can interact with DNA and proteins, potentially leading to antimicrobial or anticancer effects. The thiazole and pyrazolone rings may also contribute to its biological activity by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
  • 4-(benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one

Uniqueness

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one is unique due to its combination of functional groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

4-[[3-(hydroxymethyl)phenyl]diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4S/c1-12-18(23-22-15-6-2-4-13(8-15)10-27)19(28)25(24-12)20-21-17(11-31-20)14-5-3-7-16(9-14)26(29)30/h2-9,11,18,27H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTRABRZANKBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)CO)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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